1-Acetylpiperidine

Catalog No.
S577415
CAS No.
618-42-8
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylpiperidine

CAS Number

618-42-8

Product Name

1-Acetylpiperidine

IUPAC Name

1-piperidin-1-ylethanone

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3

InChI Key

KDISMIMTGUMORD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCC1

Canonical SMILES

CC(=O)N1CCCCC1

1-Acetylpiperidine is an organic compound with the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of approximately 127.18 g/mol. It is characterized by a piperidine ring substituted with an acetyl group at the nitrogen atom. This compound is known for its unique structure, which combines the properties of both piperidine and acetyl functional groups, making it a versatile intermediate in organic synthesis. Its IUPAC name is 1-acetylpiperidine, and it is also referred to by various synonyms including N-acetylpiperidine and acetyl piperidide .

Currently, there is no scientific literature readily available detailing a specific mechanism of action for 1-acetylpiperidine in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
Typical of amides and ketones. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation Reactions: It can react with different acyl chlorides to form more complex amides.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make 1-acetylpiperidine a valuable compound in synthetic organic chemistry, particularly in the preparation of more complex molecules .

The synthesis of 1-acetylpiperidine can be achieved through several methods:

  • Acetylation of Piperidine: A common method involves reacting piperidine with acetic anhydride or acetyl chloride under reflux conditions, typically requiring a catalyst or base to facilitate the reaction. The general reaction can be summarized as:
    Piperidine+Acetic Anhydride1 Acetylpiperidine+Acetic Acid\text{Piperidine}+\text{Acetic Anhydride}\rightarrow \text{1 Acetylpiperidine}+\text{Acetic Acid}
  • Alternative Methods: Other methods may involve the use of different acylating agents or variations in reaction conditions (temperature, solvent) to optimize yield and purity .

1-Acetylpiperidine serves as an important intermediate in organic synthesis and has several applications:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.
  • Chemical Research: It acts as a building block for more complex organic molecules, such as benzopyranones and pyrimidoisoquinolinones.
  • Material Science: Its derivatives may be explored for use in polymers or other materials due to their unique chemical properties .

Interaction studies involving 1-acetylpiperidine have focused on its reactivity with biological targets and other chemicals. Key findings include:

  • Binding Affinity: Studies have measured its binding affinity to various receptors, indicating potential neuroactive properties.
  • Metabolic Pathways: Research has indicated how this compound is metabolized in biological systems, providing insights into its pharmacokinetics and safety profile.

These studies are critical for understanding the implications of using 1-acetylpiperidine in therapeutic contexts .

Several compounds share structural similarities with 1-acetylpiperidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PiperidineC5H11NC_5H_{11}NBasic amine structure without acetyl group
N-MethylpiperidineC6H13NC_6H_{13}NMethyl substitution on nitrogen
4-AcetylpiperidineC7H13NOC_7H_{13}NOAcetyl group at the 4-position on piperidine
N-Acetylisonipecotic AcidC8H13NO3C_8H_{13}NO_3Acetylated derivative with additional carboxylic acid

Uniqueness of 1-Acetylpiperidine

1-Acetylpiperidine stands out due to its specific position of the acetyl group directly on the nitrogen atom of the piperidine ring. This configuration influences its reactivity and biological activity compared to other similar compounds, which may have different functional groups or positions affecting their properties and applications .

XLogP3

0.6

Boiling Point

226.5 °C

Melting Point

-13.4 °C

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 75 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

618-42-8

Wikipedia

1-acetylpiperidine

General Manufacturing Information

Ethanone, 1-(1-piperidinyl)-: INACTIVE

Dates

Modify: 2023-08-15

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